BACE1 (485-501)

Beschreibung

BenchChem offers high-quality BACE1 (485-501) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BACE1 (485-501) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

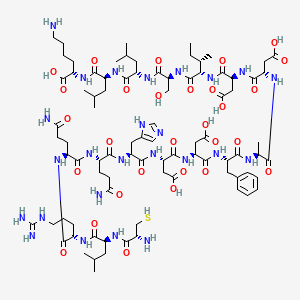

C86H137N25O29S |

|---|---|

Molekulargewicht |

2017.2 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C86H137N25O29S/c1-10-43(8)68(84(138)110-61(37-112)83(137)104-54(29-42(6)7)77(131)103-53(28-41(4)5)76(130)100-51(85(139)140)19-14-15-25-87)111-82(136)60(35-67(121)122)109-79(133)57(32-64(115)116)101-69(123)44(9)96-74(128)55(30-45-17-12-11-13-18-45)105-80(134)58(33-65(117)118)108-81(135)59(34-66(119)120)107-78(132)56(31-46-36-93-39-95-46)106-73(127)50(22-24-63(90)114)99-72(126)49(21-23-62(89)113)98-71(125)48(20-16-26-94-86(91)92)97-75(129)52(27-40(2)3)102-70(124)47(88)38-141/h11-13,17-18,36,39-44,47-61,68,112,141H,10,14-16,19-35,37-38,87-88H2,1-9H3,(H2,89,113)(H2,90,114)(H,93,95)(H,96,128)(H,97,129)(H,98,125)(H,99,126)(H,100,130)(H,101,123)(H,102,124)(H,103,131)(H,104,137)(H,105,134)(H,106,127)(H,107,132)(H,108,135)(H,109,133)(H,110,138)(H,111,136)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,139,140)(H4,91,92,94)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1 |

InChI-Schlüssel |

SJOCQLLSBABPDD-NEVLYZHJSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the BACE1 (485-501) Sequence and its Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) amino acid sequence 485-501. This C-terminal cytosolic region is a critical hub for post-translational modifications (PTMs) that regulate the enzyme's trafficking, stability, and proteolytic activity, making it a key area of interest in Alzheimer's disease research and therapeutic development.

BACE1 (485-501) Amino Acid Sequence

The human BACE1 protein consists of 501 amino acids. The sequence spanning residues 485-501 is located in the C-terminal cytoplasmic tail, immediately following the transmembrane domain.

Sequence: Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys[1][2][3] Short Form: CLRQQHDDFADDISLLK[1][3]

This region contains several key residues that are targets for significant post-translational modifications.

Post-Translational Modifications of the BACE1 C-Terminal Domain

The C-terminal tail of BACE1, including the 485-501 sequence, is subject to several crucial PTMs that dynamically regulate its function. These modifications influence BACE1's subcellular localization, half-life, and interaction with other proteins, ultimately impacting its ability to cleave the Amyloid Precursor Protein (APP) and generate amyloid-beta (Aβ) peptides.[4][5][6][7]

Phosphorylation at Serine 498

-

Enzyme: Casein Kinase 1 (CK1) has been identified as the primary kinase responsible for phosphorylating this site.[8][10]

-

Function: Phosphorylation of Ser498 is crucial for regulating the intracellular trafficking of BACE1.[8][10] It facilitates the interaction of BACE1 with Golgi-localized gamma-ear-containing ARF-binding (GGA) proteins, specifically GGA1. This interaction prevents the recycling of BACE1 back to the cell surface and directs its transport from endosomes to the trans-Golgi network (TGN).[4] A significant decrease in Ser498 phosphorylation has been observed in Alzheimer's disease patients.[4]

Ubiquitination at Lysine 501

-

Enzymes: The ubiquitination of BACE1 is a regulated process involving E3 ligases, such as SCFFbx2, which targets BACE1 for degradation.[13][14] Conversely, deubiquitinating enzymes like Ubiquitin carboxyl-terminal hydrolase L1 (UCHL1) and USP8 can remove ubiquitin, thereby stabilizing BACE1.[15][16]

-

Function: Ubiquitination at Lys501 primarily serves as a signal for BACE1 degradation.[12] This modification, mainly mono- and Lys-63-linked poly-ubiquitination, facilitates the sorting of BACE1 into the lysosomal degradation pathway.[12] A lack of ubiquitination at this site leads to increased BACE1 protein stability and accumulation in endosomes and at the cell surface, but does not affect its rate of endocytosis.[11][12]

Palmitoylation at Cysteine 485

-

Site: Cysteine 485 (Cys485) is one of four cysteine residues in the C-terminal region (including Cys474, Cys478, and Cys482) that undergo S-palmitoylation.[9][17][18]

-

Function: Palmitoylation is the covalent attachment of fatty acids, which anchors BACE1 to lipid rafts, cholesterol-rich microdomains within the membrane.[9][19] This localization is thought to promote the interaction between BACE1 and APP, thereby enhancing amyloidogenic processing and Aβ production.[9][19] However, some studies suggest that displacing BACE1 from lipid rafts by preventing its palmitoylation does not significantly alter overall Aβ production in neurons, indicating a complex role for this modification.[17]

SUMOylation at Lysine 501

-

Site: Lysine 501 (Lys501).[9]

-

Function: SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, occurs competitively with ubiquitination at the same lysine residue.[9] In contrast to ubiquitination, SUMOylation at Lys501 stabilizes BACE1 and prevents its degradation, thereby promoting its activity.[9] There is a reciprocal relationship between phosphorylation and SUMOylation; phosphorylation at Ser498 can inhibit SUMOylation at Lys501.[20]

Quantitative Data Summary

The following tables summarize the quantitative effects of mutating key residues within the BACE1 C-terminal domain.

| Modification / Mutant | Key Finding | Quantitative Change | Reference |

| Phosphorylation | S498A (non-phosphorylatable mutant) | Reduced interaction with GGA1, altered trafficking | --INVALID-LINK-- |

| Phosphorylation | S498D (phosphomimetic mutant) | Increased interaction with GGA1, enhanced TGN localization | --INVALID-LINK-- |

| Ubiquitination | K501R (non-ubiquitinatable mutant) | Increased BACE1 half-life | ~1.5-fold increase compared to wild-type |

| Ubiquitination | K501R (non-ubiquitinatable mutant) | Increased steady-state BACE1 protein levels | ~2-fold increase compared to wild-type |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of BACE1 post-translational modifications.

Western Blotting for Phospho-S498 BACE1 Detection

-

Cell Lysis: Lyse cells (e.g., HEK293 or SH-SY5Y transfected with BACE1 constructs) in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[21]

-

SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[21][22]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for BACE1 phosphorylated at Ser498 (e.g., Rabbit polyclonal to BACE1 Phospho-Ser498) and an antibody for total BACE1 as a loading control.[22]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[21]

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[21][22]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phospho-BACE1 to total BACE1.[21]

Analysis of BACE1 Ubiquitination by Immunoprecipitation

-

Cell Treatment: Transfect cells with HA-tagged ubiquitin and Flag-tagged BACE1 (wild-type or K501R mutant). Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Flag antibody overnight at 4°C to pull down BACE1. Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the immunoprecipitated BACE1 from the beads by boiling in Laemmli sample buffer.[21] Analyze the eluate by Western blotting using an anti-HA antibody to detect ubiquitinated BACE1 and an anti-Flag antibody to confirm successful immunoprecipitation.

Mass Spectrometry for PTM Identification

-

Protein Isolation: Immunoprecipitate BACE1 from cell or tissue lysates as described above.

-

Gel Electrophoresis: Run the immunoprecipitated sample on an SDS-PAGE gel. Excise the band corresponding to BACE1.

-

In-Gel Digestion: Destain the gel slice and perform in-gel digestion with an appropriate protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues.[23]

-

Peptide Extraction: Extract the resulting peptides from the gel slice.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use database search algorithms (e.g., Mascot) to match the experimental fragmentation patterns to theoretical patterns from a protein sequence database.[23] The presence of a mass shift corresponding to a specific PTM (e.g., +80 Da for phosphorylation) on a specific peptide confirms the modification and its site.

Mandatory Visualizations

Signaling and Trafficking Pathway

Caption: BACE1 intracellular trafficking is regulated by C-terminal PTMs.

Experimental Workflow

Caption: Workflow for detecting ubiquitinated BACE1 via immunoprecipitation.

Logical Relationships of PTMs

Caption: Functional consequences of post-translational modifications on BACE1.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cacheby.com [cacheby.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Post-Translational Modifications of BACE1 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Post-Translational Modifications of BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BACE1 (D10E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional regulation of β-secretase by p25/cdk5 leads to enhanced amyloidogenic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BACE1 protein endocytosis and trafficking are differentially regulated by ubiquitination at lysine 501 and the Di-leucine motif in the carboxyl terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BACE1 Protein Endocytosis and Trafficking Are Differentially Regulated by Ubiquitination at Lysine 501 and the Di-leucine Motif in the Carboxyl Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SCFFbx2-E3-ligase-mediated degradation of BACE1 attenuates Alzheimer’s disease amyloidosis and improves synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SCFFbx2-E3-ligase-mediated degradation of BACE1 attenuates Alzheimer's disease amyloidosis and improves synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iPTMnet Report [research.bioinformatics.udel.edu]

- 16. Control of BACE1 degradation and APP processing by ubiquitin carboxyl-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuronal β-amyloid generation is independent of lipid raft association of β-secretase BACE1: analysis with a palmitoylation-deficient mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. curealz.org [curealz.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Anti-BACE1 Antibody (A14638) | Antibodies.com [antibodies.com]

- 23. researchgate.net [researchgate.net]

Navigating the Cellular Maze: A Technical Guide to Intracellular Trafficking Signals within the BACE1 C-terminus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) is a key aspartyl protease in the amyloidogenic pathway, which is centrally implicated in the pathogenesis of Alzheimer's disease. The precise subcellular localization of BACE1 is critical for its enzymatic activity and its interaction with APP. The C-terminal domain of BACE1 contains a series of short amino acid motifs that act as signals, dictating its complex itinerary through the secretory and endocytic pathways. Understanding these trafficking signals and their interacting partners offers potential avenues for therapeutic intervention aimed at modulating BACE1 activity and, consequently, amyloid-β (Aβ) production. This technical guide provides an in-depth exploration of the core intracellular trafficking signals within the BACE1 C-terminus, the experimental methodologies used to study them, and quantitative data summarizing their impact on BACE1 localization.

Core Trafficking Signals and Interacting Proteins

The intracellular trafficking of BACE1 is a dynamic process involving anterograde transport from the trans-Golgi network (TGN), endocytosis from the plasma membrane, recycling back to the cell surface, and retrograde transport from endosomes to the TGN. This intricate journey is orchestrated by specific sorting signals within the BACE1 C-terminal tail that are recognized by various adaptor proteins.

The Acidic Cluster Dileucine Motif (DDISLL)

A prominent signal within the BACE1 C-terminus is the acidic cluster dileucine motif, 495DDISLL500. This motif is a dual-function signal recognized by different adaptor proteins to mediate distinct trafficking steps.

-

Endocytosis and AP-2 Complex: The DDISLL sequence, fitting the [DE]XXXL[LI] consensus motif, is recognized by the adaptor protein 2 (AP-2) complex.[1] This interaction is crucial for the clathrin-mediated endocytosis of BACE1 from the plasma membrane.[1] Mutation of the dileucine residues (L499A/L500A) or the acidic residue D495 impairs this interaction, leading to increased BACE1 levels at the cell surface.[1][2][3]

-

TGN Sorting and GGA Proteins: The DISLL portion of the motif, conforming to the DXXLL consensus, interacts with the VHS (Vps27, Hrs, and STAM) domain of the Golgi-localized, γ-ear-containing, ADP-ribosylation factor-binding (GGA) proteins (GGA1, GGA2, and GGA3).[2][4][5] This interaction is primarily involved in sorting BACE1 at the TGN and in endosomes.[2][6] GGA proteins regulate the retrograde transport of BACE1 from endosomes back to the TGN.[6]

Phosphorylation at Serine 498

The serine residue at position 498 (S498), located within the acidic cluster dileucine motif, is a key site for post-translational modification by casein kinase 1 (CK1).[7][8] Phosphorylation of S498 acts as a molecular switch that modulates BACE1 trafficking.

-

Enhanced GGA1 Interaction: Phosphorylation of S498 enhances the binding of BACE1 to GGA1.[9][10] This strengthened interaction facilitates the efficient retrieval of BACE1 from early endosomes for transport to late endosomes and/or the TGN.[7]

-

Regulation of Recycling vs. Retrograde Transport: Non-phosphorylatable BACE1 (S498A mutant) tends to be retained in early endosomes and enters a direct recycling route back to the cell surface.[6][7] In contrast, a phosphomimetic mutant (S498D) is more efficiently transported from endosomes to the TGN.[6][7] This differential sorting has implications for Aβ production, with the S498D mutant showing reduced Aβ generation compared to the S498A mutant.[4]

Ubiquitination at Lysine 501

The C-terminal lysine residue at position 501 (K501) is a site for ubiquitination.[2][11][12] This modification plays a crucial role in the degradation of BACE1.

-

Lysosomal Degradation: Ubiquitination at K501 does not significantly affect the rate of BACE1 endocytosis but is critical for its subsequent trafficking to lysosomes for degradation.[2][11][13] A BACE1 mutant where this lysine is replaced by arginine (K501R) is resistant to ubiquitination, leading to its stabilization and accumulation in early and late endosomes/lysosomes, as well as at the cell membrane.[2][11]

-

Interaction with GGA3: The ubiquitin signal on BACE1 can be recognized by GGA3, which facilitates the sorting of BACE1 into the lysosomal degradation pathway.[2][12] This interaction appears to be independent of the dileucine motif binding to the GGA VHS domain.[12]

Other Interacting Proteins

-

AP-1 Complex: The adaptor protein-1 (AP-1) complex, in conjunction with Arf1 and Arf4, is required for the export of BACE1 from the TGN to the plasma membrane.[14] Depletion of AP-1 leads to the accumulation of BACE1 in the TGN.[14]

-

Retromer Complex: The retromer complex is involved in the retrograde transport of BACE1 from endosomes to the TGN.[15][16][17] This process is crucial for preventing the accumulation of BACE1 in endosomes, a major site of Aβ production.

-

Sortilin: Sortilin, a member of the Vps10p-domain receptor family, acts as a co-receptor in the retromer-mediated retrograde trafficking of BACE1.[15][18][19][20] The cytoplasmic tail of sortilin is essential for this process.[18][19]

Quantitative Data on BACE1 Trafficking

The following tables summarize quantitative data on the subcellular localization and trafficking of wild-type (WT) BACE1 and its C-terminal mutants.

Table 1: Subcellular Co-localization of BACE1 WT and Mutants with Organelle Markers Over Time After Internalization

| Time (min) | BACE1 Construct | % Co-localization with EEA1 (Early Endosomes) | % Co-localization with LAMP2 (Late Endosomes/Lysosomes) | % Co-localization with TGN38 (trans-Golgi Network) |

| 15 | BACE1 WT | 18.2 ± 2.1 | 3.5 ± 1.2 | 8.1 ± 1.5 |

| BACE1 LLAA | 9.5 ± 1.8 | 2.1 ± 0.9 | 15.3 ± 2.3 | |

| BACE1 K501R | 25.1 ± 2.5 | 4.2 ± 1.3 | 8.9 ± 1.7 | |

| 30 | BACE1 WT | 15.3 ± 1.9 | 8.9 ± 1.7 | 12.4 ± 2.0 |

| BACE1 LLAA | 8.1 ± 1.5 | 3.8 ± 1.1 | 18.9 ± 2.8 | |

| BACE1 K501R | 22.4 ± 2.3 | 15.3 ± 2.1 | 11.8 ± 1.9 | |

| 60 | BACE1 WT | 10.1 ± 1.6 | 14.2 ± 2.0 | 10.2 ± 1.8 |

| BACE1 LLAA | 6.2 ± 1.3 | 5.1 ± 1.2 | 16.5 ± 2.5 | |

| BACE1 K501R | 18.9 ± 2.1 | 20.1 ± 2.4 | 9.8 ± 1.6 | |

| 180 | BACE1 WT | 4.2 ± 1.1 | 9.8 ± 1.6 | 6.5 ± 1.3 |

| BACE1 LLAA | 3.1 ± 0.9 | 4.2 ± 1.0 | 12.1 ± 2.1 | |

| BACE1 K501R | 10.5 ± 1.7 | 18.5 ± 2.2 | 7.1 ± 1.4 |

Data adapted from Tesco et al., 2012.[2]

Table 2: Steady-State Subcellular Distribution of BACE1 LLAA/K501R Double Mutant

| Organelle Marker | % Co-localization with BACE1 LLAA/K501R |

| EEA1 (Early Endosomes) | Decreased |

| TGN38 (trans-Golgi Network) | Increased |

Qualitative data adapted from Tesco et al., 2012.[2][11][13]

Signaling Pathways and Experimental Workflows

Caption: Overview of BACE1 intracellular trafficking pathways and key regulatory signals.

Caption: General workflow for co-immunoprecipitation to identify BACE1 interacting proteins.

Caption: Workflow for cell surface biotinylation assay to measure BACE1 endocytosis.

Experimental Protocols

Co-immunoprecipitation (Co-IP) for BACE1 and Interacting Proteins

This protocol is designed to verify the interaction between BACE1 and a putative interacting protein (e.g., GGA1, AP-2).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-BACE1 antibody (for immunoprecipitation)

-

Antibody against the putative interacting protein (for Western blot detection)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Harvest cells expressing BACE1 and the protein of interest. Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-BACE1 antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: After the final wash, remove all supernatant. Add elution buffer to the beads and boil at 95-100°C for 5-10 minutes to release the protein complexes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with an antibody against the putative interacting protein.

Cell Surface Biotinylation for Measuring BACE1 Internalization Rate

This method quantifies the rate of BACE1 endocytosis from the plasma membrane.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Sulfo-NHS-SS-Biotin (or other membrane-impermeable biotinylation reagent)

-

Quenching buffer (e.g., PBS containing 100 mM glycine)

-

Stripping buffer (e.g., glutathione solution to cleave SS-linked biotin)

-

Cell lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture: Plate cells expressing BACE1 and grow to confluency.

-

Biotinylation: Place cells on ice and wash twice with ice-cold PBS. Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.

-

Quenching: Remove the biotin solution and wash the cells with ice-cold quenching buffer to inactivate any remaining biotin.

-

Internalization: Add pre-warmed culture medium and transfer the cells to a 37°C incubator for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow endocytosis. The 0-minute time point represents total surface BACE1.

-

Stripping: At the end of each time point, place the cells on ice and incubate with stripping buffer to remove any biotin remaining on the cell surface.

-

Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Capture of Internalized Proteins: Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture the biotinylated (internalized) proteins.

-

Washing and Elution: Wash the beads extensively with lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-BACE1 antibody. The amount of BACE1 at each time point is quantified to determine the internalization rate.

Retention Using Selective Hooks (RUSH) Assay for Anterograde Trafficking

The RUSH system allows for the synchronized tracking of newly synthesized BACE1 as it moves from the endoplasmic reticulum (ER) through the secretory pathway.

Materials:

-

RUSH plasmid encoding BACE1 fused to a streptavidin-binding peptide (SBP) and a fluorescent protein (e.g., GFP), and an ER-localized hook protein fused to streptavidin.

-

Cell culture and transfection reagents.

-

Biotin solution.

-

Confocal microscope for live-cell imaging or fixation and immunofluorescence reagents.

-

Antibodies against organelle markers (e.g., TGN, endosomes).

Procedure:

-

Transfection: Transfect cells with the BACE1-RUSH plasmid. At this stage, the BACE1-SBP-GFP is retained in the ER by the streptavidin hook.

-

Synchronization: To initiate trafficking, add biotin to the culture medium. Biotin will compete with the SBP for binding to streptavidin, releasing the BACE1 cargo.

-

Trafficking Analysis:

-

Live-cell imaging: Monitor the movement of the fluorescently tagged BACE1 in real-time using a confocal microscope.

-

Fixed-cell analysis: At various time points after biotin addition, fix the cells and perform immunofluorescence staining for organelle markers to determine the location of the BACE1 cargo.

-

-

Quantification: Analyze the images to quantify the co-localization of BACE1 with different organelle markers at each time point, providing a kinetic view of its anterograde transport.[14]

Conclusion

The C-terminus of BACE1 is a critical hub for the regulation of its intracellular trafficking, integrating signals from dileucine motifs, phosphorylation, and ubiquitination to control its subcellular localization and, ultimately, its access to APP. A detailed understanding of these trafficking pathways and the proteins that regulate them is paramount for the development of novel therapeutic strategies for Alzheimer's disease that aim to modulate BACE1 activity by altering its cellular itinerary, rather than directly inhibiting its enzymatic function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms governing BACE1 trafficking.

References

- 1. Adaptor protein 2–mediated endocytosis of the β-secretase BACE1 is dispensable for amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 Protein Endocytosis and Trafficking Are Differentially Regulated by Ubiquitination at Lysine 501 and the Di-leucine Motif in the Carboxyl Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The carboxyl-terminus of BACE contains a sorting signal that regulates BACE trafficking but not the formation of total A(beta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GGA1 regulates signal-dependent sorting of BACE1 to recycling endosomes, which moderates Aβ production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depletion of GGA3 stabilizes BACE and enhances β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GGA proteins regulate retrograde transport of BACE1 from endosomes to the trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation regulates intracellular trafficking of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation of β-secretase by p25/cdk5 leads to enhanced amyloidogenic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Post-Translational Modifications of BACE1 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Demonstration of BACE (beta-secretase) phosphorylation and its interaction with GGA1 in cells by fluorescence-lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BACE1 protein endocytosis and trafficking are differentially regulated by ubiquitination at lysine 501 and the Di-leucine motif in the carboxyl terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ubiquitin regulates GGA3-mediated degradation of BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Role of the Retromer Complex in Neurodegenerative Diseases [frontiersin.org]

- 16. Beware of Misdelivery: Multifaceted Role of Retromer Transport in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Retromer - Wikipedia [en.wikipedia.org]

- 18. BACE1 Retrograde Trafficking Is Uniquely Regulated by the Cytoplasmic Domain of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BACE1 retrograde trafficking is uniquely regulated by the cytoplasmic domain of sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SORT1 sortilin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Crucial Interaction: A Technical Guide to the B-Raf Proto-Oncogene, Serine/Threonine Kinase (BACE1) C-Terminal Domain (485-501) and Its Engagement with Sorting Proteins

For Immediate Release

This technical guide provides an in-depth exploration of the molecular interactions between the C-terminal region of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), specifically amino acids 485-501, and cellular sorting proteins. This interaction is a critical determinant in the subcellular trafficking of BACE1, which in turn modulates the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.

Executive Summary

The intracellular trafficking of BACE1 is a key regulatory mechanism controlling its enzymatic activity towards the amyloid precursor protein (APP). The C-terminal cytoplasmic tail of BACE1 contains sorting signals that dictate its localization within the endosomal-TGN (trans-Golgi network) compartments. A pivotal sorting signal is the dileucine motif, 499LL500, located within the 485-501 amino acid region. This motif, in conjunction with an acidic cluster and a phosphorylation site at Serine 498, facilitates the interaction with Golgi-localized, gamma-ear-containing, ADP-ribosylation factor-binding (GGA) proteins. This guide synthesizes the current understanding of this interaction, presenting key data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.

Quantitative Data on BACE1 (485-501) and Sorting Protein Interactions

The interaction between the BACE1 C-terminal domain and sorting proteins, particularly the GGA family, is crucial for its trafficking. While direct quantitative binding affinities (e.g., Kd values) for the isolated BACE1 (485-501) peptide are not extensively reported in the literature, functional and qualitative binding data strongly support a direct and specific interaction.

Table 1: Qualitative and Functional Interaction Data

| Interacting Partners | Key BACE1 Motif | Experimental Evidence | Functional Consequence | Citations |

| BACE1 & GGA1/GGA3 | DDISLL (495-500) | Co-immunoprecipitation, Yeast Two-Hybrid, In vitro pull-down assays | Regulates BACE1 trafficking from endosomes to the TGN. | [1][2] |

| Phospho-S498 BACE1 & GGA1 | pS-DISLL (498-500) | In vitro binding assays, FRET | Enhanced binding affinity compared to non-phosphorylated BACE1. Promotes retrograde transport to the TGN. | [3] |

| BACE1 & AP-2 | DDISLL (495-500) | Yeast Three-Hybrid | Mediates clathrin-dependent endocytosis of BACE1 from the plasma membrane. |

Signaling and Trafficking Pathways

The interaction between BACE1 and sorting proteins like GGAs is a central node in the regulation of its subcellular localization. This, in turn, dictates its access to its substrate, APP, and consequently the rate of Aβ production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the BACE1-sorting protein interaction.

Co-Immunoprecipitation (Co-IP) of BACE1 and GGA1

This protocol is designed to verify the interaction between BACE1 and GGA1 in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for BACE1 with a C-terminal Flag tag and GGA1 with an N-terminal HA tag

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

-

Wash Buffer: Same as Lysis Buffer

-

Anti-Flag M2 affinity gel

-

Anti-HA antibody

-

Anti-Flag antibody

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Co-transfect HEK293T cells with BACE1-Flag and GGA1-HA expression vectors.

-

After 48 hours, wash cells with ice-cold PBS and lyse in Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting, probing with anti-HA and anti-Flag antibodies.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to identify and confirm protein-protein interactions. The BACE1 C-terminal tail (485-501) can be used as bait to screen a cDNA library for interacting sorting proteins (prey).

Materials:

-

Yeast strain (e.g., AH109)

-

Bait vector (e.g., pGBKT7) containing the BACE1 C-terminal tail (485-501)

-

Prey cDNA library in a suitable vector (e.g., pGADT7)

-

Yeast transformation reagents

-

Selective media (SD/-Leu/-Trp and SD/-Leu/-Trp/-His)

Procedure:

-

Construct the bait plasmid by cloning the DNA sequence encoding BACE1 (485-501) into the pGBKT7 vector.

-

Transform the bait plasmid into the yeast strain and confirm its expression and lack of auto-activation.

-

Co-transform the bait-expressing yeast with the prey cDNA library.

-

Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.

-

Replica-plate the colonies onto SD/-Leu/-Trp/-His plates to screen for interactions (activation of the HIS3 reporter gene).

-

Isolate prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

In Vitro Binding Assay (Pull-down)

This assay confirms a direct interaction between the BACE1 C-terminal peptide and a purified sorting protein domain, such as the GGA1-VHS domain.

Materials:

-

Synthetic biotinylated BACE1 C-terminal peptide (e.g., Biotin-Cys-485...501)

-

Purified recombinant GST-tagged GGA1-VHS domain

-

Streptavidin-agarose beads

-

Binding Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

-

Wash Buffer: Same as Binding Buffer

-

Anti-GST antibody

Procedure:

-

Incubate the biotinylated BACE1 peptide with streptavidin-agarose beads for 1 hour at 4°C to immobilize the peptide.

-

Wash the beads to remove unbound peptide.

-

Incubate the peptide-bound beads with the purified GST-GGA1-VHS domain in Binding Buffer for 2 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-GST antibody.

Fluorescence Microscopy for BACE1 Trafficking

This method visualizes the subcellular localization of BACE1 and its co-localization with sorting proteins and endosomal markers.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Expression vector for BACE1 fused to a fluorescent protein (e.g., BACE1-GFP)

-

Antibodies against sorting proteins (e.g., anti-GGA1) and endosomal markers (e.g., anti-EEA1 for early endosomes, anti-TGN46 for TGN)

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

Procedure:

-

Transfect cells with the BACE1-GFP expression vector.

-

After 24-48 hours, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Incubate with primary antibodies against GGA1 and/or endosomal markers.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Mount the coverslips and image using a confocal microscope.

-

Analyze the images for co-localization of BACE1-GFP with the stained proteins.

Conclusion

The interaction between the BACE1 C-terminal domain (485-501) and sorting proteins, particularly the GGA family, is a finely tuned mechanism that plays a significant role in regulating BACE1 trafficking and, consequently, Aβ production. The dileucine motif and the phosphorylation of Serine 498 are key determinants of this interaction. A thorough understanding of the biophysical and cellular aspects of this interaction, facilitated by the experimental approaches detailed in this guide, is paramount for the development of novel therapeutic strategies for Alzheimer's disease that aim to modulate BACE1 trafficking rather than directly inhibiting its enzymatic activity.

References

- 1. Ubiquitin regulates GGA3-mediated degradation of BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Demonstration of BACE (beta-secretase) phosphorylation and its interaction with GGA1 in cells by fluorescence-lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the BACE1 Cytoplasmic Domain: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a type I transmembrane aspartyl protease that plays a pivotal role in the pathogenesis of Alzheimer's disease. It initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the generation of the neurotoxic amyloid-β (Aβ) peptide. While the extracellular catalytic domain of BACE1 has been extensively studied, the short cytoplasmic domain is crucial for regulating the enzyme's intracellular trafficking, stability, and interaction with other proteins, thereby influencing Aβ production. This technical guide provides an in-depth analysis of the structural and functional characteristics of the BACE1 cytoplasmic domain, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

I. Structural and Functional Characteristics

The cytoplasmic domain of BACE1 is a short, C-terminal tail of approximately 24 amino acids (residues 478-501)[1]. Unlike the well-structured extracellular domain, the cytoplasmic tail is predicted to be intrinsically disordered, lacking a stable three-dimensional structure in isolation. This inherent flexibility likely facilitates its interaction with a variety of binding partners and allows for regulation by post-translational modifications.

Key Motifs and Residues

A critical feature of the BACE1 cytoplasmic domain is the acidic cluster dileucine-like motif, DXXLL (specifically, 496DISLL 500). This motif is essential for the sorting and trafficking of BACE1 between the trans-Golgi network (TGN) and endosomal compartments[2].

Post-Translational Modifications

The function of the BACE1 cytoplasmic domain is intricately regulated by several post-translational modifications:

-

Phosphorylation: Serine 498 (Ser498), located within the DISLL motif, is a key phosphorylation site, primarily targeted by casein kinase 1 (CK1)[3][4]. Phosphorylation of Ser498 enhances the interaction of BACE1 with Golgi-localized, gamma-ear-containing, ADP-ribosylation factor-binding (GGA) proteins, which are crucial for the retrograde transport of BACE1 from endosomes to the TGN[3][4][5]. This trafficking step is critical as it modulates the colocalization of BACE1 with its substrate, APP.

-

Ubiquitination: Lysine 501 (Lys501) is a site for monoubiquitination, which serves as a signal for lysosomal degradation of BACE1[6][7]. The E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) has been shown to interact with and ubiquitinate BACE1, promoting its degradation through the ubiquitin-proteasome system[8].

-

Palmitoylation: Four cysteine residues (Cys474, Cys478, Cys482, and Cys485) at the juxtamembrane region of the cytoplasmic domain undergo S-palmitoylation[9]. This lipid modification influences the association of BACE1 with lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids[9]. While the precise role of raft association in Aβ production is still debated, it is clear that palmitoylation is a key determinant of BACE1's membrane environment[9].

II. Protein-Protein Interactions

The intrinsically disordered nature of the BACE1 cytoplasmic domain allows it to interact with several proteins that regulate its trafficking and function.

Interaction with GGA Proteins

Interaction with Sortilin

Sortilin, a member of the Vps10p-domain receptor family, interacts with BACE1 and plays a role in its retrograde trafficking[10][11]. The cytoplasmic domain of sortilin is essential for this process, modulating the endosome-to-TGN sorting of BACE1[11][12].

Interaction with CHIP E3 Ligase

The E3 ubiquitin ligase CHIP interacts with the BACE1 cytoplasmic domain, leading to its ubiquitination at Lys501 and subsequent proteasomal degradation[8]. This interaction provides a mechanism for regulating BACE1 protein levels and, consequently, Aβ production.

III. Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data regarding the structural and functional aspects of the BACE1 cytoplasmic domain.

| Structural Parameter | Value | Reference |

| Length | ~24 amino acids (residues 478-501) | [1] |

| Key Motif | 496DISLL500 (DXXLL-like) | [2] |

| 3D Structure | Intrinsically Disordered (Predicted) | N/A |

| Post-Translational Modification | Site(s) | Enzyme(s) | Function | Reference |

| Phosphorylation | Ser498 | Casein Kinase 1 (CK1) | Enhances GGA binding, regulates retrograde trafficking | [3][4][5] |

| Ubiquitination | Lys501 | CHIP (E3 Ligase) | Signals for lysosomal/proteasomal degradation | [6][7][8] |

| Palmitoylation | Cys474, Cys478, Cys482, Cys485 | N/A | Lipid raft association | [9] |

| Interacting Protein | Binding Site on BACE1-CD | Effect on BACE1 | Binding Affinity (K_d) | Reference |

| GGA1/2/3 | DISLL motif (pSer498 enhances) | Retrograde trafficking (Endosome to TGN) | Not available | [2][3][4] |

| Sortilin | Cytoplasmic Domain | Retrograde trafficking | Not available | [10][11] |

| CHIP E3 Ligase | Cytoplasmic Domain | Ubiquitination and degradation | Not available | [8] |

IV. Experimental Protocols

Detailed methodologies for key experiments cited in the study of the BACE1 cytoplasmic domain are provided below.

Co-Immunoprecipitation (Co-IP) for BACE1-Protein Interaction

This protocol is used to determine if two proteins interact in a cellular context.

-

Cell Lysis:

-

Culture cells expressing the proteins of interest (e.g., HEK293 cells co-transfected with tagged BACE1 and a potential interacting partner).

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody specific to the other protein of interest (the "prey" protein) to detect the co-immunoprecipitated partner.

-

In Vitro Phosphorylation Assay

This assay determines if a specific kinase can directly phosphorylate the BACE1 cytoplasmic domain.

-

Reaction Setup:

-

Prepare a reaction mixture containing a purified recombinant BACE1 cytoplasmic domain peptide (as a substrate), a purified active kinase (e.g., CK1), and a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

-

Initiate the reaction by adding ATP (containing a proportion of radiolabeled [γ-32P]ATP) to the mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the incorporated radiolabel, which indicates phosphorylation of the BACE1 peptide.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of an E3 ligase to ubiquitinate the BACE1 cytoplasmic domain.

-

Reaction Components:

-

Assemble a reaction mixture containing:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ubiquitin ligase (e.g., CHIP)

-

Recombinant ubiquitin

-

Purified BACE1 cytoplasmic domain substrate

-

ATP and an ATP-regenerating system in an appropriate reaction buffer.

-

-

-

Reaction and Detection:

-

Incubate the reaction at 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Resolve the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the BACE1 cytoplasmic domain or a tag to detect higher molecular weight species corresponding to ubiquitinated BACE1.

-

BACE1 Trafficking Assay (Antibody Uptake)

This cell-based assay monitors the internalization and intracellular trafficking of BACE1.

-

Cell Culture and Labeling:

-

Culture cells expressing tagged BACE1 on coverslips.

-

Incubate living, non-permeabilized cells with an antibody that recognizes an extracellular epitope of BACE1 at 4°C for 30-60 minutes to label the cell surface population.

-

-

Internalization:

-

Wash away unbound antibody with cold PBS.

-

Induce internalization by shifting the cells to 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Immunofluorescence Staining and Imaging:

-

At each time point, fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the internalized antibody-BACE1 complexes with a fluorescently labeled secondary antibody.

-

Optionally, co-stain for markers of specific organelles (e.g., EEA1 for early endosomes, TGN46 for the TGN) to determine the subcellular localization of internalized BACE1.

-

Image the cells using confocal microscopy.

-

V. Signaling and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the BACE1 cytoplasmic domain.

Conclusion

The cytoplasmic domain of BACE1, though small and structurally disordered, is a critical hub for the regulation of this key Alzheimer's disease-related enzyme. Through a series of dynamic post-translational modifications and protein-protein interactions, the cytoplasmic tail dictates the subcellular localization and metabolic stability of BACE1, ultimately impacting its ability to generate amyloid-β. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies aimed at modulating BACE1 function for the treatment of Alzheimer's disease. Further research is warranted to obtain high-resolution structural information of the cytoplasmic domain in complex with its binding partners and to precisely quantify the kinetics of these interactions, which will undoubtedly provide deeper insights into the intricate regulation of BACE1.

References

- 1. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCFFbx2-E3-ligase-mediated degradation of BACE1 attenuates Alzheimer’s disease amyloidosis and improves synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GGA1 Is Expressed in the Human Brain and Affects the Generation of Amyloid β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-Translational Modifications of BACE1 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of BACE (beta-secretase) phosphorylation and its interaction with GGA1 in cells by fluorescence-lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BACE1 Protein Endocytosis and Trafficking Are Differentially Regulated by Ubiquitination at Lysine 501 and the Di-leucine Motif in the Carboxyl Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iPTMnet Report [research.bioinformatics.udel.edu]

- 8. CHIP stabilizes amyloid precursor protein via proteasomal degradation and p53-mediated trans-repression of β-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. BACE1 retrograde trafficking is uniquely regulated by the cytoplasmic domain of sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BACE1 Retrograde Trafficking Is Uniquely Regulated by the Cytoplasmic Domain of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Potential Binding Partners of the BACE1 (485-501) Region

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a type I transmembrane aspartic protease that plays a pivotal role in the pathogenesis of Alzheimer's disease. It initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the generation of the amyloid-beta (Aβ) peptide. The intracellular trafficking and localization of BACE1 are critical for its enzymatic activity and its interaction with APP. The cytoplasmic C-terminal region of BACE1, specifically the amino acid sequence 485-501, contains key sorting motifs that regulate its transport through the secretory and endocytic pathways. Understanding the molecular interactions within this region is crucial for developing therapeutic strategies aimed at modulating BACE1 activity and trafficking. This technical guide provides a comprehensive overview of the identified binding partners of the BACE1 (485-501) region, the experimental methodologies used to characterize these interactions, and the signaling pathways involved.

Identified Binding Partners of the BACE1 (485-501) Region

The C-terminal cytoplasmic tail of BACE1, encompassing residues 485-501, harbors motifs that are recognized by various cellular sorting proteins. Research has identified three primary classes of binding partners for this region: Golgi-localized, gamma-ear-containing, ADP-ribosylation factor-binding (GGA) proteins, Reticulon proteins, and the sorting receptor Sortilin.

GGA Proteins (GGA1 and GGA3)

The interaction between BACE1 and GGA proteins is one of the most well-characterized relationships involving the BACE1 C-terminal domain. GGAs are a family of monomeric clathrin adaptors that regulate protein trafficking between the trans-Golgi network (TGN) and endosomes.

Data Presentation: BACE1-GGA Interaction

| Interaction Characteristic | Description | References |

| BACE1 Motif | Acidic cluster-dileucine motif (DISLL) at residues 496-500. | [1] |

| Binding Regulation | The interaction is phosphorylation-dependent. Phosphorylation of Serine 498 within the DISLL motif by casein kinase 1 (CK1) significantly enhances the binding of GGA1.[1] | [1] |

| GGA Domain | The VHS (Vps27, Hrs, and STAM) domain of GGA1 and GGA3 binds to the phosphorylated DISLL motif of BACE1. | [1] |

| Functional Outcome | This interaction is crucial for the retrograde transport of BACE1 from endosomes back to the TGN.[1] By sequestering BACE1 away from endosomal compartments where APP is also present, GGA-mediated trafficking can reduce the amyloidogenic processing of APP. | [1] |

| Experimental Evidence | Co-immunoprecipitation, Pull-down assays, and in vitro binding assays have demonstrated a direct interaction. | [1] |

Signaling Pathway: BACE1 Trafficking regulated by GGA1

The following diagram illustrates the role of GGA1 in the retrograde trafficking of BACE1 from the endosome to the trans-Golgi network.

References

Methodological & Application

Application Notes and Protocols: BACE1 (485-501) Synthetic Peptide for Antibody Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key enzyme in the pathogenesis of Alzheimer's disease.[1][2][3] It initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.[1][2][3] The C-terminal region of BACE1, specifically the amino acid sequence 485-501, is a valuable target for the generation of specific antibodies. These antibodies are crucial tools for studying the localization, expression, and function of BACE1, and for the development of potential therapeutic strategies for Alzheimer's disease.

This document provides detailed application notes and protocols for the use of the BACE1 (485-501) synthetic peptide in the production and characterization of polyclonal antibodies.

BACE1 (485-501) Synthetic Peptide

The BACE1 (485-501) synthetic peptide corresponds to the C-terminal amino acid sequence of human BACE1. This region is highly conserved in mouse and rat BACE1, with only a single amino acid substitution, making antibodies generated against this peptide potentially cross-reactive with these species.[1][4] Importantly, this sequence is not found in the BACE2 homolog, ensuring the specificity of the resulting antibodies.[4]

Table 1: BACE1 (485-501) Peptide Specifications

| Property | Description |

| Sequence | CLRQQHDDFADDISLLK[1][2] |

| Amino Acid Range | 485-501 of human BACE1[1][2][4] |

| Molecular Weight | Approximately 2091.3 g/mol |

| Purity | >95% (recommended for immunization) |

| Formulation | Lyophilized powder |

| Solubility | Soluble in water or DMSO |

Antibody Production Workflow

The general workflow for producing polyclonal antibodies using the BACE1 (485-501) synthetic peptide is outlined below.

Figure 1: Experimental workflow for BACE1 (485-501) antibody production.

Experimental Protocols

Protocol 1: Peptide-Carrier Protein Conjugation

For a synthetic peptide to be immunogenic, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[5] This protocol describes the conjugation of the BACE1 (485-501) peptide to maleimide-activated KLH.[4]

Materials:

-

BACE1 (485-501) synthetic peptide with an added N-terminal cysteine

-

Maleimide-activated Keyhole Limpet Hemocyanin (KLH)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

-

DMSO (if peptide solubility is low)

-

Desalting column

Procedure:

-

Peptide Reconstitution: Dissolve the BACE1 (485-501) peptide in conjugation buffer to a final concentration of 1-5 mg/mL. If necessary, use a small amount of DMSO to aid dissolution before adding the buffer.

-

KLH Reconstitution: Dissolve the maleimide-activated KLH in conjugation buffer according to the manufacturer's instructions.

-

Conjugation Reaction: Mix the dissolved peptide and KLH at a molar ratio of 100-200 moles of peptide to 1 mole of KLH.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Removal of Unconjugated Peptide: Remove unconjugated peptide from the conjugate solution using a desalting column.

-

Concentration Determination: Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

-

Storage: Store the peptide-KLH conjugate at -20°C in aliquots.

Protocol 2: Rabbit Immunization

This protocol outlines a general immunization schedule for generating polyclonal antibodies in rabbits.

Materials:

-

BACE1 (485-501)-KLH conjugate

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

-

Two healthy New Zealand White rabbits

Procedure:

-

Pre-immune Bleed: Collect a pre-immune blood sample from each rabbit to serve as a negative control.

-

Primary Immunization (Day 0):

-

Booster Immunizations (Days 14, 28, 42, and 56):

-

Titer Monitoring: Starting from day 35, collect small blood samples 7-10 days after each boost to monitor the antibody titer by ELISA.

-

Production Bleeds: Once a high antibody titer is achieved, perform larger production bleeds (e.g., 20-40 mL) from the ear artery.[6][7]

-

Serum Separation: Allow the blood to clot at room temperature and then at 4°C. Centrifuge to separate the serum and store it at -20°C or -80°C.

Protocol 3: Antibody Titer Determination by ELISA

Materials:

-

BACE1 (485-501) synthetic peptide

-

96-well ELISA plates

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Rabbit serum (pre-immune and immune)

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the BACE1 (485-501) peptide at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add serial dilutions of the rabbit serum (pre-immune and immune) to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated anti-rabbit IgG secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate and incubate until a blue color develops.

-

Stopping the Reaction: Add stop solution to turn the color yellow.

-

Reading: Read the absorbance at 450 nm using a plate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune serum background.

Protocol 4: Affinity Purification of Anti-BACE1 (485-501) Antibody

Materials:

-

Rabbit antiserum

-

Affinity column with immobilized BACE1 (485-501) peptide

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

-

Centrifuge tubes

Procedure:

-

Column Equilibration: Equilibrate the affinity column with binding/wash buffer.

-

Sample Loading: Load the rabbit antiserum onto the column.

-

Washing: Wash the column with binding/wash buffer until the absorbance at 280 nm returns to baseline.

-

Elution: Elute the bound antibodies with elution buffer and collect the fractions into tubes containing neutralization buffer.

-

Protein Concentration: Determine the protein concentration of the purified antibody fractions (e.g., by measuring absorbance at 280 nm).

-

Pooling and Storage: Pool the antibody-containing fractions and dialyze against PBS. Store the purified antibody at -20°C.

Application Data

Antibodies generated using the BACE1 (485-501) peptide are suitable for a variety of applications to detect BACE1 protein.

Table 2: Recommended Antibody Dilutions for Various Applications

| Application | Recommended Starting Dilution | Species Reactivity | Reference |

| Western Blotting (WB) | 1:1,000 - 1:2,000 | Human, Mouse, Rat[1][2] | [2][4] |

| Immunohistochemistry (IHC) | 1:100 - 1:250 | Human, Mouse | [3] |

| Immunofluorescence (IF) | 1:100 - 1:250 | Human, Mouse | [3][8] |

| ELISA | 0.05 - 0.2 µg/mL | Human | [2] |

Note: Optimal working dilutions should be determined experimentally by the end-user.

Table 3: Expected Western Blot Results

| Lysate Source | Expected Band Size | Notes |

| Human Brain Tissue | ~70 kDa | The mature, glycosylated form of BACE1.[9] A broad band between 60-75 kDa may be observed.[4] |

| BACE1-transfected cells | ~70 kDa | |

| Non-transfected cells | No band | Negative control for specificity. |

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway.[10] Understanding this pathway is crucial for researchers in the field of Alzheimer's disease.

Figure 2: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Antibody Titer | - Poor immunogenicity of the peptide- Insufficient amount of immunogen- Improper emulsification | - Ensure proper conjugation to a carrier protein- Increase the amount of immunogen per injection- Ensure the adjuvant and antigen are thoroughly mixed to form a stable emulsion |

| High Background in ELISA | - Insufficient blocking- Cross-reactivity of secondary antibody | - Increase blocking time or try a different blocking agent- Use a pre-adsorbed secondary antibody |

| Non-specific Bands in Western Blot | - Antibody concentration is too high- Insufficient washing- Cross-reactivity with other proteins | - Titrate the primary antibody to the optimal dilution- Increase the number and duration of wash steps- Perform a peptide block experiment by pre-incubating the antibody with the BACE1 (485-501) peptide |

| No Signal in Western Blot | - Low expression of BACE1 in the sample- Inefficient protein transfer- Inactive secondary antibody or substrate | - Use a positive control (e.g., BACE1-transfected cell lysate)- Verify transfer efficiency with Ponceau S staining- Use fresh secondary antibody and substrate |

Conclusion

The BACE1 (485-501) synthetic peptide is a highly effective immunogen for the production of specific polyclonal antibodies. These antibodies serve as invaluable reagents for researchers studying the role of BACE1 in Alzheimer's disease and for the development of novel therapeutics targeting this key enzyme. The protocols and data presented in this document provide a comprehensive guide for the successful generation and application of anti-BACE1 (485-501) antibodies.

References

- 1. genscript.com [genscript.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. β-Secretase 1’s Targeting Reduces Hyperphosphorilated Tau, Implying Autophagy Actors in 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Rabbit Immunization Protocol - Bio Synthesis Inc. [biosyn.com]

- 7. abcepta.com [abcepta.com]

- 8. BACE1 Polyclonal Antibody (PA1-757) [thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Raising Pol-yclonal Antibodies Against the BACE1 C-terminus

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the generation of polyclonal antibodies specifically targeting the C-terminus of Beta-site APP Cleaving Enzyme 1 (BACE1).

Introduction

Beta-site APP Cleaving Enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway. It initiates the cleavage of Amyloid Precursor Protein (APP), a process that can lead to the formation of amyloid-β (Aβ) peptides.[1] These peptides are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2] The C-terminus of BACE1 contains important sorting signals that regulate its subcellular trafficking and localization, which in turn influences APP processing.[3][4] Therefore, antibodies targeting the BACE1 C-terminus are invaluable tools for studying its cellular biology, validating it as a drug target, and potentially developing novel therapeutic strategies for Alzheimer's disease.

Antigen Preparation

The successful generation of specific polyclonal antibodies begins with the careful design and preparation of the antigen.

2.1. Peptide Antigen Design and Synthesis

-

Sequence Selection: Select a 15-20 amino acid peptide from the C-terminus of human BACE1.[5] Ensure the chosen sequence is unique to BACE1 to minimize cross-reactivity with other proteins, such as the homolog BACE2. BLAST analysis of the peptide sequence is recommended.

-

Terminal Cysteine: Incorporate a cysteine residue at the N- or C-terminus of the peptide sequence. This sulfhydryl group is essential for conjugation to a carrier protein.[6][7] The placement of the cysteine should be at the end opposite to where the peptide is located in the native protein to mimic its natural orientation.

-

Peptide Synthesis: Synthesize the designed peptide using standard solid-phase peptide synthesis methods, followed by purification via High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.

2.2. Carrier Protein Conjugation

Synthetic peptides are typically too small to elicit a robust immune response on their own and must be conjugated to a larger carrier protein.[7] Keyhole Limpet Hemocyanin (KLH) is highly immunogenic and is the preferred carrier for antibody production.[6][7]

Protocol: KLH Conjugation using MBS Crosslinker

-

Activate KLH: Dissolve 5 mg of KLH in 0.5 ml of 10 mM phosphate buffer (pH 7.0). Separately, dissolve 3 mg of m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) in 200 µl of dimethylformamide (DMF). Add 70 µl of the MBS/DMF solution to the KLH solution and stir gently for 30 minutes at room temperature.[6]

-

Remove Excess Crosslinker: Purify the activated KLH by passing it through a Sephadex G-25 size-exclusion column equilibrated with 50 mM phosphate buffer (pH 6.0).[6]

-

Peptide Conjugation: Dissolve 5 mg of the cysteine-containing BACE1 C-terminal peptide in 100 µl of DMF. Rapidly add this solution to 1 ml of the purified, activated KLH. Immediately adjust the pH to 7.0-7.2 with 2 N NaOH to initiate the conjugation reaction.[6]

-

Incubation: Allow the reaction to proceed for 3 hours at room temperature with gentle stirring.

-

Dialysis: Dialyze the conjugate against Phosphate Buffered Saline (PBS) overnight at 4°C to remove unreacted peptide and byproducts.

-

Quantification: Determine the protein concentration of the conjugate using a BCA protein assay.

Immunization Protocol

The following protocol is a standard 70-day immunization schedule using New Zealand White rabbits, which are commonly used for polyclonal antibody production due to their robust immune response.[8][9]

3.1. Animal and Adjuvant Selection

-

Animal Model: Two healthy, female New Zealand White rabbits (2.5-3.0 kg) are recommended to account for individual variations in immune response.[9][10]

-

Adjuvant: Freund's Complete Adjuvant (CFA) is used for the primary immunization to elicit a strong initial immune response. Freund's Incomplete Adjuvant (IFA) is used for subsequent booster injections to minimize tissue damage.[10][11]

3.2. Immunization Schedule

| Day | Procedure | Antigen/Adjuvant | Amount | Route of Administration |

| 0 | Pre-immune Bleed | N/A | 5-10 ml | Central Ear Artery |

| 1 | Primary Immunization | 0.50 mg of KLH-peptide conjugate in CFA (1:1 emulsion) | 1 ml total | Subcutaneous (SQ) at 4-10 sites[8][9] |

| 14 | First Booster | 0.25 mg of KLH-peptide conjugate in IFA (1:1 emulsion) | 0.5 ml total | SQ at 4 sites[8] |

| 28 | Second Booster | 0.25 mg of KLH-peptide conjugate in IFA (1:1 emulsion) | 0.5 ml total | SQ at 4 sites[8] |

| 35 | Test Bleed | N/A | 10-20 ml | Central Ear Artery[11] |

| 49 | Third Booster | 0.25 mg of KLH-peptide conjugate in IFA (1:1 emulsion) | 0.5 ml total | SQ at 4 sites |

| 56 | Production Bleed | N/A | 20-30 ml | Central Ear Artery[11] |

| 70 | Final (Terminal) Bleed | N/A | 30-50 ml | Cardiac Puncture (under anesthesia)[11] |

Table 1: Rabbit Immunization Schedule

Antibody Titer Monitoring

The antibody titer, or the concentration of specific antibodies in the serum, should be monitored throughout the immunization schedule using an indirect Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Protocol: Indirect ELISA for Titer Determination

-

Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µl of the BACE1 C-terminal peptide (without KLH) at a concentration of 5 µg/ml in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[13]

-

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).

-

Blocking: Block non-specific binding sites by adding 200 µl of 5% non-fat dry milk in PBS-T to each well. Incubate for 2 hours at room temperature.

-

Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum (from pre-immune, test, and production bleeds) in the blocking buffer. Add 100 µl of each dilution to the wells and incubate for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step (step 2).

-

Secondary Antibody Incubation: Add 100 µl of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted according to the manufacturer's recommendations, to each well. Incubate for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step (step 2).

-

Detection: Add 100 µl of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Allow the color to develop for 15-30 minutes.[14]

-

Stop Reaction: Stop the reaction by adding 50 µl of 2 M H₂SO₄ to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives an absorbance value significantly above the pre-immune serum background.

| Bleed | Day | Typical Titer Range (Reciprocal Dilution) |

| Pre-immune | 0 | < 100 |

| Test Bleed | 35 | 10,000 - 50,000 |

| Production Bleed | 56 | 50,000 - 200,000 |

| Final Bleed | 70 | > 100,000 |

Table 2: Expected Antibody Titer Progression

Antibody Purification

For most applications, it is necessary to purify the BACE1-specific antibodies from the crude serum. A two-step purification process is recommended.

5.1. Protein A/G Affinity Chromatography (Total IgG Purification)

This step isolates the total IgG fraction from the serum.

-

Equilibrate a Protein A/G agarose column with binding buffer (e.g., PBS, pH 7.4).

-

Dilute the rabbit serum 1:1 with binding buffer and pass it over the column.

-

Wash the column with several volumes of binding buffer to remove unbound proteins.

-

Elute the bound IgG with a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).[15]

-

Immediately neutralize the eluted fractions by collecting them in a tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).

-

Pool the IgG-containing fractions and dialyze against PBS.

5.2. Antigen-Specific Affinity Chromatography

This step isolates only the antibodies that specifically recognize the BACE1 C-terminal peptide.[15][16]

-

Prepare Affinity Resin: Covalently couple the BACE1 C-terminal peptide to an activated agarose resin (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.

-

Bind Antibodies: Pass the purified IgG fraction over the peptide-coupled column.

-

Wash: Wash the column extensively with PBS to remove non-specific IgG.

-

Elute: Elute the specific antibodies using a low pH elution buffer, as described for Protein A/G purification.

-

Neutralize and Dialyze: Immediately neutralize the eluted antibodies and dialyze against PBS.

-

Quantify: Measure the final concentration of the purified antibody using a BCA assay or by measuring absorbance at 280 nm.

| Purification Step | Starting Material | Typical Yield (mg from 50 ml serum) | Purity |

| Protein A/G Chromatography | Crude Antiserum | 100 - 150 mg[11] | >90% IgG |

| Antigen-Affinity Chromatography | Purified IgG | 1 - 5 mg | >98% Antigen-Specific IgG |

Table 3: Typical Antibody Purification Yields and Purity

Antibody Characterization

The specificity and functionality of the purified polyclonal antibodies must be validated.

6.1. Western Blotting

Protocol:

-

Sample Preparation: Lyse cells or tissues known to express BACE1 (e.g., human brain tissue lysate, SH-SY5Y neuroblastoma cells) in RIPA buffer.[17] Determine protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibody: Incubate the membrane with the purified anti-BACE1 C-terminus antibody (e.g., 1-2 µg/ml) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody: Incubate with an HRP-conjugated goat anti-rabbit IgG secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. BACE1 should appear as a band at approximately 70 kDa.[17]

6.2. Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

Protocol:

-

Sample Preparation: Fix paraffin-embedded tissue sections or cultured cells with 4% paraformaldehyde.

-

Permeabilization: If necessary (for ICC), permeabilize cells with 0.1% Triton X-100 in PBS.

-

Antigen Retrieval: For IHC, perform heat-mediated antigen retrieval (e.g., using citrate buffer, pH 6.0).

-

Blocking: Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[18]

-